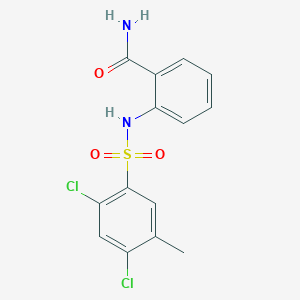
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide, also known as DB868, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a derivative of sulfonamide and has shown promising results in various biological studies.
Wirkmechanismus
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide acts as a competitive inhibitor of MurA by binding to the active site of the enzyme. This binding prevents the formation of UDP-N-acetylglucosamine, a key intermediate in the biosynthesis of peptidoglycan. As a result, bacterial cell wall synthesis is disrupted, leading to cell death.
Biochemical and Physiological Effects
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has been shown to have potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition to its antibacterial effects, 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has also been investigated for its potential use in cancer research. Studies have shown that 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide in lab experiments is its potent inhibitory activity against MurA. This makes it a valuable tool for investigating the mechanism of action of this enzyme and for developing antibacterial agents. However, one limitation of using 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide. One area of interest is the development of new antibacterial agents based on the structure of 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide. Another potential application of 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide is in cancer research, where it could be used as a lead compound for the development of new anticancer agents. Additionally, further studies are needed to investigate the potential toxic effects of 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide and its suitability for use in vivo.
Conclusion
In conclusion, 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide is a synthetic compound that has shown promising results in various biological studies. Its potent inhibitory activity against MurA makes it a valuable tool for investigating the mechanism of action of this enzyme and for developing antibacterial agents. In addition, 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has also shown potential for use in cancer research. While there are limitations to its use in lab experiments, the future directions for research on 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide are promising and warrant further investigation.
Synthesemethoden
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide can be synthesized through a multistep reaction process. The starting material for the synthesis is 2,4-dichloro-5-methylbenzenesulfonyl chloride, which is reacted with aniline to form 2,4-dichloro-5-methylbenzenesulfonamide. This compound is then reacted with benzoyl chloride to form 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide. The purity of the final product can be confirmed through various analytical techniques, including NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has been primarily used in scientific research as an inhibitor of the bacterial enzyme MurA. This enzyme is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Inhibition of MurA leads to bacterial cell death, making it a promising target for the development of antibacterial agents. 2-(2,4-Dichloro-5-methylbenzenesulfonamido)benzamide has shown potent inhibitory activity against MurA and has been used in various studies to investigate the mechanism of action of this enzyme.
Eigenschaften
Molekularformel |
C14H12Cl2N2O3S |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
2-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-8-6-13(11(16)7-10(8)15)22(20,21)18-12-5-3-2-4-9(12)14(17)19/h2-7,18H,1H3,(H2,17,19) |
InChI-Schlüssel |
CAKBCSWJVKIWJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



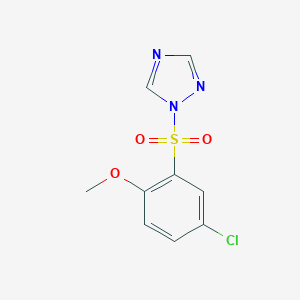
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)
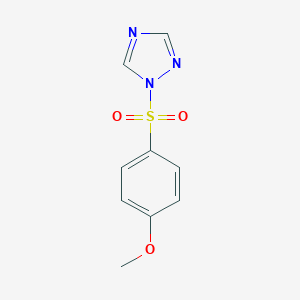
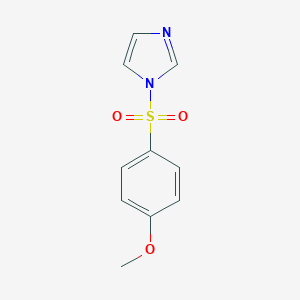
![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)

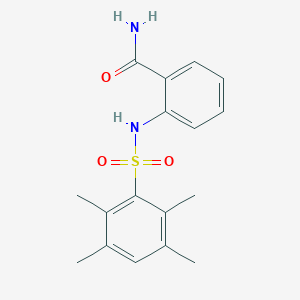

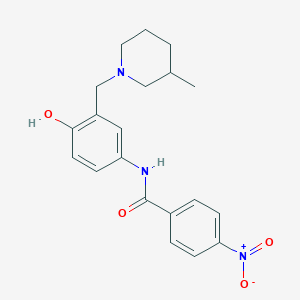


![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)